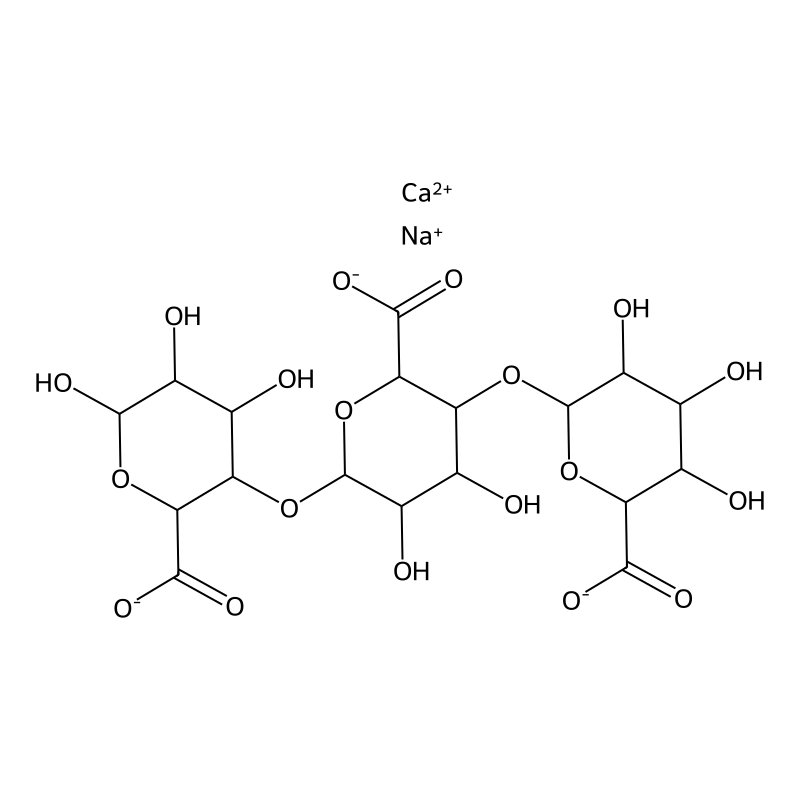

Alginic acid calcium sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Drug Delivery and Cell Encapsulation:

- Sodium calcium alginate forms hydrogels, three-dimensional networks that can trap cells or drugs within their structure. This property makes it useful for cell therapy research, where hydrogels can encapsulate specific cell types for transplantation or controlled release of therapeutic agents [].

- The ability to modify the release profile of drugs by manipulating the gel properties is another advantage. Researchers are exploring sodium calcium alginate for oral or topical delivery of drugs, aiming for sustained or targeted release at specific sites in the body [].

Tissue Engineering and Bioprinting:

- The biocompatible nature of sodium calcium alginate makes it a promising material for tissue engineering scaffolds. These scaffolds can mimic the extracellular matrix, providing a supportive structure for cell growth and differentiation [].

- Researchers are also utilizing sodium calcium alginate in bioprinting techniques. By combining it with other biomaterials or cells, they can create complex 3D structures for tissue regeneration studies [].

Biosorption and Bioremediation:

- Sodium calcium alginate has the ability to bind to various metal ions and other pollutants present in water. This property makes it a potential biosorbent for environmental remediation efforts [].

- Research is ongoing to explore its effectiveness in removing heavy metals, dyes, or other contaminants from wastewater or industrial effluents.

Food Science and Agriculture:

- In food science, sodium calcium alginate is used as a thickening, gelling, or stabilizing agent in various food products. Its ability to form gels makes it useful for encapsulation of flavors, enzymes, or probiotics in food [].

- Researchers are also investigating the use of sodium calcium alginate in agriculture for applications like seed coating or controlled release of fertilizers, improving plant growth and nutrient delivery.

Seaweed Processing Techniques for Alginate Extraction

Seaweed processing represents the foundational stage in alginic acid calcium sodium salt production, requiring careful optimization of extraction parameters to maximize yield and quality [1] [2]. The conventional alginate extraction process begins with mechanical size reduction of dried seaweed biomass, followed by sequential chemical treatments designed to convert water-insoluble alginate salts into extractable sodium alginate [2] [3].

The initial preprocessing involves washing seaweed with distilled water to remove salt residues, sand, and other impurities [4]. Mechanical treatment through crushing or grinding increases the surface area available for chemical extraction, with particle size reduction to approximately 0.2-2 millimeters proving optimal for subsequent processing [1] [2]. This mechanical preparation is critical as it facilitates penetration of extraction chemicals into the alginate-containing cell walls.

Acid pretreatment constitutes the next crucial step, employing hydrochloric acid at concentrations ranging from 0.1 to 5.5 molar with pH values between 1.8 and 2.0 [2]. This acidification process serves multiple functions: removal of polyvalent cations such as calcium and magnesium from the alginate matrix, conversion of alginate salts to alginic acid form, and partial dissolution of protein and other organic contaminants [2] [5]. The acid treatment typically requires 30 minutes to 24 hours depending on temperature and acid concentration, with optimal conditions of 0.1 molar hydrochloric acid at 60 degrees Celsius for 2 hours demonstrating effective cation removal [6] [2].

Following acid pretreatment, alkaline extraction converts the insoluble alginic acid into water-soluble sodium alginate through treatment with sodium carbonate or sodium hydroxide [1] [7]. The alkaline extraction parameters significantly influence both yield and molecular weight distribution of the extracted alginate. Research demonstrates that sodium carbonate concentrations of 2-4 percent by weight at temperatures between 60-80 degrees Celsius for 2-3 hours provide optimal extraction efficiency [2] [8] [9].

Table 1: Seaweed Processing Parameters for Alginate Extraction [10] [6] [8] [9] [11]

| Seaweed Species | Processing Temperature (°C) | Alkali Concentration (%) | Extraction Time (hours) | Alginate Yield (% w/w) | M/G Ratio |

|---|---|---|---|---|---|

| Macrocystis pyrifera | 60-80 | 2-4 | 2-3 | 38.97 | 1.56 |

| Laminaria hyperborea | 60-80 | 2-4 | 2-3 | 35-40 | 0.45 |

| Sargassum muticum | 86 | 3 | 3 | 13.57 | 1.08 |

| Durvillaea potatorum | 60 | 0.05 | 3 | 43.57 | Variable |

| Saccharina latissima | 60 | 2 | 2 | 76.4 | Variable |

| Sargassum polycystum | 80 | 2.5 | 2 | 30.17 | 2.87 |

Advanced extraction methodologies have emerged to enhance yield and product quality. Ultrasound-assisted extraction demonstrates superior efficiency, achieving alginate yields up to 76.4 percent through optimization of sonication energy, amplitude, and pH [11]. The ultrasound-assisted biorefinery process employs green solvents and reduced processing times while maintaining high molecular weight and reduced heavy metal contamination [11].

Response surface methodology optimization studies reveal complex interactions between extraction variables. Temperature emerges as the most significant factor affecting alginate yield, with optimal extraction occurring at 86-90 degrees Celsius [8] [12]. The interaction between temperature and alkali concentration demonstrates synergistic effects, with higher temperatures allowing lower alkali concentrations while maintaining extraction efficiency [8] [13].

Microwave-assisted extraction represents another innovative approach, reducing processing time to 1-3 hours while achieving extraction efficiencies of 70-85 percent [14]. However, the energy requirements and equipment costs associated with microwave processing limit its commercial viability compared to conventional methods [14].

Ion Exchange Processes for Calcium-Sodium Salt Formation

Ion exchange processes constitute the critical transformation step in producing alginic acid calcium sodium salt, involving the controlled replacement of sodium ions with calcium ions in the alginate polymer matrix [15] [16] [17]. This process exploits the differential affinity of alginate for divalent versus monovalent cations, with calcium ions forming stronger ionic crosslinks through the "egg-box" structure characteristic of alginate gelation [18] [19].

The calcium chloride method represents the predominant industrial approach for calcium-sodium salt formation [3] [7]. This process involves treating sodium alginate solutions with calcium chloride at concentrations ranging from 0.1 to 0.5 molar, resulting in precipitation of calcium alginate with fibrous texture [3] [7]. The optimal calcium chloride concentration of 0.5 molar at pH 3.8-4.0 achieves precipitation efficiencies exceeding 90 percent [20].

Table 2: Ion Exchange Process Parameters for Calcium-Sodium Salt Formation [15] [3] [18] [7] [20]

| Process Method | Calcium Concentration (M) | pH Range | Temperature (°C) | Reaction Time (hours) | Yield Efficiency (%) |

|---|---|---|---|---|---|

| Calcium Chloride Method | 0.5 | 3.8-4.0 | 20-25 | 2-3 | 85-95 |

| Direct Acidification | N/A | 2.0-3.0 | 20-25 | 1-2 | 70-80 |

| Sodium Sulfate Exchange | 0.1 | 6.0-6.5 | 60 | 2-3 | 80-90 |

| Multistage Precipitation | 0.5 | 2.0 | 20-25 | 2-4 | 75-85 |

| Internal Setting Method | 0.05-0.2 | 5.5-7.0 | 20-60 | 0.5-2 | 88-95 |

The internal setting method offers enhanced control over calcium-sodium salt formation through controlled release of calcium ions from embedded sources within the alginate solution [18] [14]. This approach utilizes calcium sources such as calcium sulfate or calcium carbonate with controlled solubility, allowing gradual calcium release triggered by pH or temperature changes [18]. The internal setting method achieves more uniform calcium distribution and higher yield efficiencies of 88-95 percent [18].

Sodium sulfate exchange provides an alternative approach where calcium alginate fibers are treated with sodium sulfate solutions, resulting in formation of mixed calcium-sodium alginate through competitive ion exchange [15]. This method operates at elevated pH values of 6.0-6.5 and temperatures of 60 degrees Celsius, achieving moderate yield efficiencies of 80-90 percent [15].

The multistage precipitation process enhances purification while forming calcium-sodium salts through repeated precipitation and dissolution cycles [21]. Initial precipitation with 0.5 molar sulfuric acid at pH 2.0 converts sodium alginate to alginic acid, followed by treatment with sodium carbonate to form the mixed calcium-sodium salt [21]. This method achieves yields of 75-85 percent with improved purity [21].

Crosslinking kinetics play a crucial role in determining the final properties of calcium-sodium alginate salts. Research demonstrates that calcium crosslinking follows first-order kinetics, with reaction rates proportional to calcium ion concentration and temperature [17] [19]. The crosslinking process exhibits pH dependence, with optimal crosslinking occurring at slightly acidic conditions where carboxylate groups maintain appropriate ionization states [17].

Advanced ion exchange methodologies incorporate gradient crosslinking to achieve controlled calcium-sodium ratios throughout the polymer matrix [18]. This approach involves sequential treatment with varying calcium concentrations, producing materials with gradient mechanical properties and controlled release characteristics [18].

Purification Strategies: Precipitation and Dialysis Methods

Purification of alginic acid calcium sodium salt requires comprehensive removal of protein, lipopolysaccharide, deoxyribonucleic acid, ribonucleic acid, and other organic contaminants that can elicit immunological reactions in biological applications [22] [23] [24]. Multiple purification strategies have been developed to achieve biocompatible purity levels while maintaining alginate structural integrity.

Ethanol precipitation constitutes the most widely employed purification method, exploiting the differential solubility of alginate in alcohol-water mixtures [22] [14] [25]. The standard protocol involves adding three volumes of absolute ethanol to alginate solutions, followed by mixing and centrifugation at 4000 revolutions per minute for 30 minutes [22]. This process achieves protein reduction of 80-95 percent and lipopolysaccharide removal exceeding 90 percent [22] [23].

Table 3: Purification Methods and Their Effectiveness [22] [23] [26] [24] [27]

| Purification Method | Contaminant Removal | Efficiency (%) | Processing Time (hours) | Yield Recovery (%) |

|---|---|---|---|---|

| Ethanol Precipitation | Protein/LPS | 80-95 | 2-4 | 70-85 |

| Dialysis | Salts/Small molecules | 90-95 | 12-24 | 85-95 |

| Activated Charcoal | Organic compounds | 70-85 | 20-40 | 60-80 |

| Membrane Filtration | Protein/DNA/RNA | 70-90 | 4-8 | 70-80 |

| Chloroform-Butanol Extraction | Lipids/Organic matter | 60-80 | 6-12 | 65-75 |

Dialysis provides highly effective removal of salts, small organic molecules, and endotoxins through selective permeability membranes [22] [23]. The process employs molecular weight cutoff membranes typically ranging from 12,000 to 50,000 daltons, allowing removal of low molecular weight contaminants while retaining alginate polymers [22]. Dialysis against multiple volumes of distilled water over 12-24 hours achieves contaminant reduction exceeding 90 percent with alginate recovery rates of 85-95 percent [22].

Activated charcoal treatment effectively removes organic contaminants, polyphenols, and pigments through adsorption mechanisms [22] [27]. The protocol involves treatment with 1.5 percent neutralized carbon at pH 5.5 for 20 hours at 50 degrees Celsius, followed by filtration through glass prefilters [22]. This method achieves 70-85 percent removal efficiency for organic compounds but results in significant alginate losses of 20-40 percent [22].

Membrane filtration using polyvinylidene difluoride membranes provides selective removal of protein, deoxyribonucleic acid, and ribonucleic acid contaminants [22] [23]. The hydrophobic membrane binds organic molecules through both hydrophobic and electrostatic interactions under optimized buffer conditions of 10 millimolar sodium phosphate at pH 5.5 [22]. This approach reduces protein content by 70 percent, deoxyribonucleic acid by 62 percent, and ribonucleic acid by 61 percent [22].

Chloroform-butanol extraction removes lipids and lipophilic organic matter through liquid-liquid extraction [27] [28]. The protocol involves mixing alginate solutions with chloroform-butanol mixtures for 30 minutes, followed by centrifugation to separate organic phases [27]. While effective for lipid removal, this method requires careful handling of organic solvents and achieves moderate purification efficiency of 60-80 percent [27].

Advanced purification protocols combine multiple methods in sequential steps to achieve ultrapure alginate suitable for biomedical applications [22] [29] [27]. The optimized protocol incorporates activated charcoal treatment, polyvinylidene difluoride membrane filtration, dialysis, and ethanol precipitation in sequence [22]. This comprehensive approach reduces residual protein to 0.315 milligrams per gram, deoxyribonucleic acid to 1.28 micrograms per gram, and lipopolysaccharide to less than 125 endotoxin units per gram [22].

Industrial-Scale Production Protocols

Industrial-scale production of alginic acid calcium sodium salt requires optimization of process parameters, equipment design, and quality control systems to achieve consistent product quality and economic viability [30] [31] [32]. Modern production facilities operate at capacities ranging from 100 to 5000 kilograms per day, employing continuous flow bioreactors and automated control systems [32] [33].

The scale-up process from laboratory to industrial production involves careful consideration of mass transfer, heat transfer, and mixing characteristics [32]. Research demonstrates that constant power input per unit volume scaling criteria effectively maintain alginate production rates and quality during scale-up from 16-liter to 150-liter bioreactors [32]. This scaling approach achieved volumetric alginate production increases from 7 grams per liter to 20 grams per liter with specific production rates reaching 0.65 grams per gram of biomass [32].

Table 4: Industrial-Scale Production Parameters [30] [31] [32] [33]

| Production Scale | Bioreactor Type | Production Rate (kg/day) | Alginate Concentration (g/L) | Energy Consumption (kWh/kg) | Water Usage (L/kg product) |

|---|---|---|---|---|---|

| Laboratory (1-10 L) | Stirred Tank | 0.1-1 | 5-10 | 15-25 | 50-100 |

| Pilot Scale (50-150 L) | Stirred Tank | 5-20 | 10-20 | 10-20 | 30-60 |

| Industrial (1000+ L) | Continuous Flow | 100-500 | 15-25 | 8-15 | 20-40 |

| Commercial (10000+ L) | Continuous Flow | 1000-5000 | 20-30 | 6-12 | 15-30 |

Continuous flow bioreactor systems offer advantages for large-scale production through improved mass transfer, reduced processing time, and enhanced product consistency [31] [33]. These systems employ constant feeding strategies for carbon sources and other medium components, maintaining optimal nutrient concentrations throughout the production cycle [32]. Fed-batch cultivation demonstrates superior performance compared to batch processes, achieving 7-fold increases in volumetric production and 10-fold improvements in specific alginate production [32].

Process automation incorporates real-time monitoring of pH, dissolved oxygen, temperature, and substrate concentrations to maintain optimal production conditions [31] [32]. Advanced control systems utilize proportional-integral-derivative controllers to regulate feeding rates, agitation speed, and environmental parameters [32]. This automation reduces labor costs and improves product consistency across production batches [31].

Quality control protocols for industrial production encompass raw material characterization, in-process monitoring, and final product testing [30] [31]. Raw seaweed materials undergo analysis for moisture content, alginate content, mannuronic acid to guluronic acid ratio, and contaminant levels [33]. In-process monitoring includes viscosity measurements, molecular weight determination, and microbiological testing [31].

Energy optimization strategies focus on heat recovery, efficient mixing systems, and process integration to minimize energy consumption per kilogram of product [30] [33]. Industrial facilities achieve energy consumption rates of 6-12 kilowatt-hours per kilogram through heat exchanger networks, optimized mixing protocols, and waste heat recovery systems [33].

Water usage optimization employs closed-loop systems, water recycling, and efficient washing protocols to reduce environmental impact [33]. Commercial facilities achieve water usage rates of 15-30 liters per kilogram of product through countercurrent washing, membrane concentration systems, and water treatment for reuse [33].

The global alginate production capacity has reached approximately 30,000 metric tons annually, with major production facilities located in China, Norway, Chile, and the United Kingdom [30] [34]. Market demand continues to grow at 4-6 percent annually, driven by applications in food, pharmaceutical, and biotechnology industries [30] [31].